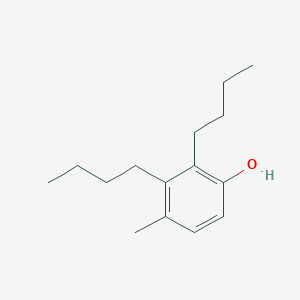

Dibutyl-p-cresol

Cat. No. B3061031

Key on ui cas rn:

29997-25-9

M. Wt: 220.35 g/mol

InChI Key: RFRKTGYVXQRDJH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03985826

Procedure details

Five gallons of the block copolymer cement product from Example VI containing about 2500 gms. of polymer is charged to a hydrogenation reactor together with an additional 40 lbs. of dry hexane. The reactor is flushed 6 times by pressuring to 50 psig with hydrogen and then releasing the pressure to about 5 psig. Then the hydrogenation catalyst is added which comprises 25 millimoles of Ni in nickel octoate-cyclohexene-triethyl aluminum in proportions of 1/1/3 respectively. The temperature is raised to 130°F and hydrogen introduced to a pressure of 150 psig. Periodically the system is repressured to 150 psig and samples are removed three times at several hours intervals. The temperature is maintained at 130°-160°F over a period of about 7 hours after which the reaction mixture is cooled to 120°F and vented several times. The product is dropped into a 55 gallon drum containing methanol and a small amount of antioxidant (dibutyl-p-cresol) to provide about 0.5 gm. of A.O. per 100 gms. of polymer. The product is filtered and rinsed several times with hexane. The copolymer is found to be about 100% hydrogenated and to have a glass transition temperature of -59°C and a melting point of 97°C. This product shows excellent impact strength and is used in the tests of Example VIII.

[Compound]

Name

block copolymer

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

nickel octoate cyclohexene triethyl aluminum

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[H][H].CCC[CH2:12][CH2:13][CH2:14][CH2:15][C:16]([O-:18])=O.[CH3:19][CH2:20][CH2:21][CH2:22]CCCC([O-])=O.[Ni+2].C1CCCCC=1.C([Al](CC)CC)C>[Ni]>[CH2:3]([C:2]1[C:13]([CH3:12])=[CH:14][CH:15]=[C:16]([OH:18])[C:1]=1[CH2:19][CH2:20][CH2:21][CH3:22])[CH2:4][CH2:5][CH3:6] |f:2.3.4.5.6|

|

Inputs

Step One

[Compound]

|

Name

|

block copolymer

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC

|

Step Four

|

Name

|

nickel octoate cyclohexene triethyl aluminum

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ni+2].C1=CCCCC1.C(C)[Al](CC)CC

|

Step Five

|

Name

|

|

|

Quantity

|

25 mmol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 °F

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

of polymer is charged to a hydrogenation reactor together with an additional 40 lbs

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor is flushed 6 times

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Then the hydrogenation catalyst is added which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are removed three times at several hours intervals

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature is maintained at 130°-160°F over a period of about 7 hours after which the reaction mixture

|

|

Duration

|

7 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is cooled to 120°F

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The product is dropped into a 55 gallon drum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing methanol

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)C1=C(C(=CC=C1C)O)CCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |